4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid
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Overview
Description
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid is a heterocyclic compound that contains a thieno[3,2-c]pyridine core with a phenyl group at the 4-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid typically involves the recyclization of a thiopyran ring using cyclic secondary amines. For example, ethyl 6-amino-4-phenyl-2-thioxo-2H-thiopyran-5-carboxylate can be reacted with morpholine, piperidine, or pyrrolidine to produce ethyl 4-phenyl-2-thioxo-1,2-dihydropyridine-3-carboxylates. These intermediates are then cyclized to form the thieno[3,2-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid has been studied for its potential neurotropic activity. Derivatives of this compound have shown anticonvulsant activity against corazole-induced seizures and have been investigated as psychological sedatives .
Mechanism of Action
The mechanism of action of 4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may exert its effects through nucleophilic attack at the thiopyran C-2 position, leading to the cleavage of the C(2)–S bond and the formation of a pyridine ring . This mechanism is crucial for its biological activity, including its neurotropic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylpyridine-3-carboxylic acid
- 3-Hydroxy-4-phenylthieno[2,3-b]pyridine
Comparison
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81820-59-9 |
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Molecular Formula |
C14H9NO2S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-phenylthieno[3,2-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)11-8-12-10(6-7-18-12)13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
KFYMDGGNPVUSNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CSC3=CC(=N2)C(=O)O |
Origin of Product |
United States |
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